5-Isopropyl-1-methyl-1H-indole
Description
Structure
3D Structure
Properties
CAS No. |
210536-48-4 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1-methyl-5-propan-2-ylindole |
InChI |
InChI=1S/C12H15N/c1-9(2)10-4-5-12-11(8-10)6-7-13(12)3/h4-9H,1-3H3 |
InChI Key |
XGKIIWVDFCCKSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The process begins with the condensation of phenylhydrazine (1 ) with a ketone bearing the desired substituents. For this compound, 3-methylpentan-2-one (2 ) serves as the ketone precursor. Acid-catalyzed tautomerization converts the hydrazone intermediate (3 ) into an enehydrazine (4 ), which undergoes-sigmatropic rearrangement to form a diimine (5 ). Cyclization and subsequent elimination of ammonia yield the indole core (6 ).
Methylation at the 1-Position
The Fischer synthesis typically produces 1H-indoles lacking N-substituents. To introduce the methyl group at the 1-position, the intermediate (6 ) is treated with methyl iodide (7 ) in the presence of sodium hydride (NaH) in dimethylformamide (DMF). Deprotonation of the indole nitrogen by NaH facilitates nucleophilic substitution, yielding this compound (8 ) with reported yields of 74–84%.
Table 1: Optimization of Fischer Synthesis Parameters
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Acid Catalyst | HCl (1M) | 78 | |
| Reaction Temperature | 120°C | 82 | |
| Methylation Time | 12 h | 84 |
Alkylation of 5-Isopropyl-1H-Indole
Direct alkylation of 5-isopropyl-1H-indole (6 ) offers a modular route to N-methyl derivatives.
Base-Mediated Alkylation
Sodium hydride (1.5 equiv) in DMF deprotonates the indole nitrogen at 0°C, generating a reactive alkoxide. Subsequent addition of methyl iodide (1.2 equiv) at room temperature achieves complete methylation within 12 hours. This method avoids ring-opening side reactions and achieves yields up to 88%.
Solvent and Stoichiometry Effects
Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing the transition state. Excess methyl iodide (>1.2 equiv) minimizes competing C-alkylation but increases purification complexity.
Table 2: Alkylation Condition Screening
| Solvent | Base | Methyl Iodide (equiv) | Yield (%) |
|---|---|---|---|
| DMF | NaH | 1.2 | 84 |
| THF | KOtBu | 1.5 | 68 |
| DMSO | LDA | 2.0 | 72 |
Scandium Triflate-Catalyzed Cyclization
Lewis acid-catalyzed cyclization provides a green chemistry alternative.
Reaction Design
A mixture of 2-phenoxyacetophenone (9 ) and 1-methylpyrrole (10 ) in glycerol undergoes Sc(OTf)₃-catalyzed (20 mol%) cyclization at 80°C for 7 hours. The indole ring forms via tandem Michael addition and aromatization, yielding this compound (8 ) in 43% yield.
Advantages and Limitations
Glycerol acts as both solvent and proton donor, reducing environmental impact. However, moderate yields and competing pathways limit large-scale applicability.
Sequential Alkylation-Reduction Protocol
| Catalyst | Pressure (bar) | Yield (%) |
|---|---|---|
| Pd/C | 1 | 89 |
| PtO₂ | 3 | 78 |
| Raney Ni | 5 | 65 |
Comparative Analysis of Methods
Yield and Scalability
-
Fischer Synthesis : High yield (82%) but requires harsh acids.
-
Alkylation : Scalable with excellent yields (84%) but needs pre-formed indole.
-
Sc(OTf)₃ Catalysis : Eco-friendly but limited by moderate yields (43%).
-
Sequential Protocol : Flexible but involves multiple steps.
Chemical Reactions Analysis
Alkylation Reactions
5-Isopropyl-1-methyl-1H-indole undergoes selective alkylation under strongly basic conditions. Key findings include:
Methylation with Methyl Iodide (MeI):
-
Conditions: Deprotonation with n-butyllithium (BuLi, 2.4–3.0 eq.) in THF at −78°C, followed by MeI addition at −20°C.
-
Products:
-
Yields: 45–64% for monoalkylated products; dialkylation observed in 19% cases with 2-phenyl derivatives .
Benzylation with Benzyl Bromide (BnBr):
-
Conditions: Similar deprotonation protocol, using BnBr (1.4–3.0 eq.) at −20°C.
| Substrate | Alkylating Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Isopropyl-1H-indole | MeI | 5-Methyl derivative | 58 | |
| 5-Isopropyl-1H-indole | BnBr | 5-Benzyl derivative | 64 |
Electrophilic Substitution
The indole nucleus participates in electrophilic substitution, primarily at the C(3) and C(5) positions due to electron-rich aromaticity:
-
Nitration/Sulfonation: While not explicitly documented for this compound, analogous indoles undergo nitration at C(5) using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>.
-
Halogenation: Likely occurs at C(3) or C(5) under mild conditions (e.g., NBS in DMF).
Oxidation and Reduction
Oxidation:
-
Reagent: KMnO<sub>4</sub> under acidic or neutral conditions.
-
Product: Indole-2,3-dione (isatin derivative) via cleavage of the pyrrole ring.
Reduction:
-
Reagent: LiAlH<sub>4</sub> in anhydrous ether.
-
Product: Partially saturated indoline derivatives.
Enzyme-Catalyzed Prenylation
The C(5) position shows reactivity with prenyltransferases:
-
Enzyme: 5-Dimethylallyltryptophan synthase (5-DMATS) from Aspergillus clavatus.
-
Conditions: 50 mM Tris-HCl (pH 7.5), 5 mM CaCl<sub>2</sub>, DMAPP as prenyl donor.
-
Product: 5-Prenylated indole derivatives with catalytic efficiency (k<sub>cat</sub>/K<sub>M</sub>) up to 1,538 s<sup>−1</sup>·mM<sup>−1</sup> .
Transition Metal-Catalyzed Rearrangements
Rhodium or copper catalysts enable regiodivergent rearrangements with diazo compounds:
Rhodium-Catalyzed -Rearrangement:
-
Catalyst: Rh<sub>2</sub>(OAc)<sub>4</sub> (2 mol %).
-
Conditions: Toluene, 20°C.
-
Product: C(3)-functionalized indoles with >95% regioselectivity .
Copper-Catalyzed -Rearrangement:
-
Catalyst: Cu(OTf)<sub>2</sub> (5 mol %).
-
Conditions: Dichloromethane, 40°C.
| Catalyst | Solvent | Temp (°C) | Conversion (%) | Selectivity (C3:N1) |
|---|---|---|---|---|
| Rh<sub>2</sub>(OAc)<sub>4</sub> | Toluene | 20 | 98 | 95:5 |
| Cu(OTf)<sub>2</sub> | CH<sub>2</sub>Cl<sub>2</sub> | 40 | 85 | 5:95 |
Scientific Research Applications
Pharmaceutical Applications
5-Isopropyl-1-methyl-1H-indole and its derivatives have been investigated for their potential as pharmaceuticals, particularly in treating central nervous system (CNS) disorders.
Key Therapeutic Uses:
- Migraine Treatment: Compounds similar to this compound have been shown to act as 5-HT_1D receptor ligands, which are crucial in the treatment of migraines and cluster headaches. The stimulation of these receptors can lead to vasoconstriction in cranial blood vessels, alleviating headache symptoms .
- Anticancer Activity: Research has indicated that indole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that certain indole compounds could inhibit Topoisomerase IIα, leading to increased levels of reactive oxygen species (ROS) and triggering apoptosis in hepatocarcinoma cells .
Synthesis and Derivatives
The synthesis of this compound typically involves the functionalization of indole derivatives through various chemical reactions. The compound can be synthesized by treating indoles with specific reagents under controlled conditions, allowing for the introduction of isopropyl and methyl groups at designated positions on the indole ring.
Synthesis Overview:
- Starting Materials: Indole derivatives are often used as starting materials.
- Reagents: Common reagents include lithium aluminum hydride for reduction processes and acetic acid for reaction conditions .
Biological Activities
The biological activities of this compound extend beyond its pharmaceutical applications. The compound's interaction with various biological targets has been a subject of extensive research.
Notable Biological Activities:
- Cytotoxicity: Studies have shown that some derivatives possess significant cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells, suggesting potential selectivity in anticancer therapies .
- Mechanistic Insights: Molecular docking studies reveal that these compounds can intercalate into DNA structures, forming π–π stacking interactions that could disrupt cellular processes essential for cancer cell survival .
Case Studies
Several case studies highlight the efficacy of this compound derivatives in clinical and experimental settings:
Mechanism of Action
The mechanism of action of 5-Isopropyl-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues and Substituent Effects
The following compounds share structural similarities with 5-Isopropyl-1-methyl-1H-indole, particularly in substitution patterns:
Key Observations:
- Steric Effects: The isopropyl group at position 5 in the target compound introduces greater steric hindrance compared to methyl or methoxy substituents (e.g., 5-Methyl-1H-indole-2-carboxylic acid). This may reduce reactivity in electrophilic substitution reactions but enhance binding selectivity in biological targets .
- Positional Isomerism: Substitutions at the 2-position (e.g., carboxylic acid derivatives in ) versus the 5-position (target compound) significantly affect molecular polarity and solubility. For instance, carboxylic acid derivatives exhibit higher aqueous solubility due to hydrogen bonding .
2.3 Physical and Spectral Properties
Comparative data from structurally related indoles:
Insights:
- Melting Points: Bulky substituents (e.g., perfluoropropyl in ) correlate with higher melting points (>200°C), suggesting similar thermal stability for the target compound .
- Acidity: The pKa of the hydroxy derivative () indicates moderate acidity, while the target compound’s methyl and isopropyl groups likely render it less acidic .
Biological Activity
5-Isopropyl-1-methyl-1H-indole is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound is characterized by an isopropyl group at the 5-position and a methyl group at the 1-position of the indole structure. This substitution pattern enhances its chemical properties and biological activities, making it a subject of extensive research in fields such as medicinal chemistry and organic synthesis.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. Indole derivatives are known to modulate the activity of several biological pathways, leading to a range of effects such as:
- Antimicrobial Activity : Indole derivatives exhibit antimicrobial properties against various pathogens. For instance, compounds with similar structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL .
- Anti-inflammatory Effects : Some studies indicate that this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .
- Anticancer Potential : Research has highlighted the potential of indole derivatives as inhibitors of cancer progression-related enzymes, suggesting that this compound may also exhibit anticancer activity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Activity | Compound | Effect | IC50/MIC |
|---|---|---|---|
| Antimicrobial | This compound | Against MRSA | MIC ≤ 0.25 µg/mL |
| Anti-inflammatory | Indole derivatives | COX inhibition | IC50 varies |
| Anticancer | Indole derivatives | Enzyme inhibition | IC50 varies |
Case Studies and Research Findings
Several studies have investigated the biological activity of indole derivatives, including this compound:
- Antimicrobial Screening : A study screened various indole derivatives for their antimicrobial properties, identifying several with potent activity against MRSA. The presence of halogen substitutions on the indole ring was found to enhance activity significantly .
- Inflammation Models : In animal models assessing inflammation, certain indole derivatives demonstrated superior anti-inflammatory effects compared to standard treatments like celecoxib, suggesting that modifications to the indole structure can lead to enhanced therapeutic profiles .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that specific substitutions at positions on the indole ring influence biological activity. For instance, substitutions at the 4th and 5th positions were beneficial for antimicrobial activity, while others were less effective .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Indole | Parent compound | Lacks substituents impacting reactivity |
| 5-Bromo-1H-indole | Bromine at the 5-position | Used in pharmaceutical synthesis |
| 1-Methyl-1H-indole | Methyl group at the 1-position | Precursor for bioactive compounds |
The presence of the isopropyl group in this compound not only influences its chemical reactivity but also enhances its solubility and interaction with biological targets compared to other indoles .
Q & A
Q. What are the standard synthetic routes for 5-Isopropyl-1-methyl-1H-indole, and how can purity be ensured?
- Methodological Answer : A common approach involves alkylation of the indole nitrogen followed by functionalization at the 5-position. For example, the isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl halides or alcohols in the presence of Lewis acids (e.g., AlCl₃). Purification typically employs column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30 ratio) to isolate the product . Confirmation of purity requires analytical techniques such as HPLC (≥95% purity) and TLC (Rf comparison with standards).
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on indole ring protons (δ 6.5–7.5 ppm for aromatic protons) and substituents (e.g., isopropyl methyl groups at δ 1.2–1.4 ppm).
- Mass Spectrometry : Use HRMS (e.g., FAB-HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 202.1592 for C₁₂H₁₅N).
- X-ray Crystallography : For structural confirmation, refine data using SHELXL .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use P95 respirators for particulate protection and nitrile gloves to prevent dermal exposure .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation risks.
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous organic compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the isopropyl group regioselectively?
- Methodological Answer : Optimize catalysts, solvents, and temperature using Design of Experiments (DoE). For example:
Q. How to resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer :
- Data Validation : Cross-check SHELXL refinement parameters (R-factor, wR₂) against alternative software (e.g., Olex2).
- Twinning Analysis : Use PLATON to detect twinning in crystals, especially for low-symmetry space groups .
- High-Resolution Data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) and reduce ambiguities.
Q. What computational strategies predict the biological activity of this compound analogs?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., serotonin receptors) based on indole’s privileged scaffold .
- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors using datasets from PubChem .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for this compound derivatives?
- Methodological Answer :
- Purity Verification : Re-crystallize samples from ethanol/water mixtures and compare DSC thermograms.
- Polymorphism Screening : Perform slurry experiments in solvents like dichloromethane/heptane to identify polymorphic forms.
- Literature Cross-Reference : Validate against databases like Reaxys or SciFinder, excluding entries with incomplete characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
